Cas no 2248298-38-4 (1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 4-[(cyclopentylformamido)methyl]benzoate)
2248298-38-4 structure
Product Name:1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 4-[(cyclopentylformamido)methyl]benzoate
CAS-nummer:2248298-38-4
MF:C22H20N2O5
MW:392.404605865479
CID:6496561
PubChem ID:165724551
Update Time:2025-10-28
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 4-[(cyclopentylformamido)methyl]benzoate Chemische en fysische eigenschappen
Naam en identificatie
-
- 2248298-38-4
- EN300-6523568
- 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 4-[(cyclopentylformamido)methyl]benzoate
-
- Inchi: 1S/C22H20N2O5/c25-19(15-5-1-2-6-15)23-13-14-9-11-16(12-10-14)22(28)29-24-20(26)17-7-3-4-8-18(17)21(24)27/h3-4,7-12,15H,1-2,5-6,13H2,(H,23,25)
- InChI-sleutel: FGGXPQCXLQEGNW-UHFFFAOYSA-N
- LACHT: O=C(C1CCCC1)NCC1C=CC(C(=O)ON2C(C3C=CC=CC=3C2=O)=O)=CC=1
Berekende eigenschappen
- Exacte massa: 392.13722174g/mol
- Monoisotopische massa: 392.13722174g/mol
- Aantal isotopen atomen: 0
- Aantal waterstofbonddonors: 1
- Aantal waterstofbondacceptatoren: 5
- Zware atoomtelling: 29
- Aantal draaibare bindingen: 6
- Complexiteit: 640
- Aantal covalent gebonden eenheden: 1
- Gedefinieerd atoomstereocentrumaantal: 0
- Ongedefinieerd atoomstereocentrumaantal: 0
- Gedefinieerd stereocenter aantal obligaties: 0
- Ongedefinieerd stereocenter aantal bindingen: 0
- XLogP3: 3.3
- Topologisch pooloppervlak: 92.8Ų
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 4-[(cyclopentylformamido)methyl]benzoate Prijsmeer >>
| Gerelateerde categorieën | No. | Product Name | Cas No. | Zuiverheid | Specificatie | Prijs | updatetijd | Onderzoek |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-6523568-0.05g |
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 4-[(cyclopentylformamido)methyl]benzoate |
2248298-38-4 | 0.05g |
$359.0 | 2023-05-31 | ||
| Enamine | EN300-6523568-0.1g |
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 4-[(cyclopentylformamido)methyl]benzoate |
2248298-38-4 | 0.1g |
$376.0 | 2023-05-31 | ||
| Enamine | EN300-6523568-0.25g |
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 4-[(cyclopentylformamido)methyl]benzoate |
2248298-38-4 | 0.25g |
$393.0 | 2023-05-31 | ||
| Enamine | EN300-6523568-0.5g |
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 4-[(cyclopentylformamido)methyl]benzoate |
2248298-38-4 | 0.5g |
$410.0 | 2023-05-31 | ||
| Enamine | EN300-6523568-1.0g |
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 4-[(cyclopentylformamido)methyl]benzoate |
2248298-38-4 | 1g |
$428.0 | 2023-05-31 | ||
| Enamine | EN300-6523568-2.5g |
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 4-[(cyclopentylformamido)methyl]benzoate |
2248298-38-4 | 2.5g |
$838.0 | 2023-05-31 | ||
| Enamine | EN300-6523568-5.0g |
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 4-[(cyclopentylformamido)methyl]benzoate |
2248298-38-4 | 5g |
$1240.0 | 2023-05-31 | ||
| Enamine | EN300-6523568-10.0g |
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 4-[(cyclopentylformamido)methyl]benzoate |
2248298-38-4 | 10g |
$1839.0 | 2023-05-31 |
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 4-[(cyclopentylformamido)methyl]benzoate Gerelateerde literatuur
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3. Estimating and correcting interference fringes in infrared spectra in infrared hyperspectral imagingGhazal Azarfar,Ebrahim Aboualizadeh,Nicholas M. Walter,Simona Ratti,Camilla Olivieri,Alessandra Norici,Michael Nasse,Achim Kohler,Mario Giordano Analyst, 2018,143, 4674-4683
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Saeideh Mirfakhraei,Malak Hekmati,Fereshteh Hosseini Eshbala,Hojat Veisi New J. Chem., 2018,42, 1757-1761
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Helga Garcia,Rui Ferreira,Marija Petkovic,Jamie L. Ferguson,Maria C. Leitão,H. Q. Nimal Gunaratne,Luís Paulo N. Rebelo Green Chem., 2010,12, 367-369
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